Boc-Ala-D-Glu-NH2

Übersicht

Beschreibung

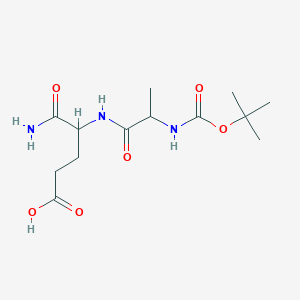

Boc-ala-D-Glu-NH2, also known as N-tert-butoxycarbonyl-L-alanyl-D-glutamine amide, is a synthetic peptide used extensively in scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an L-alanine residue, a D-glutamine residue, and an amide group. The presence of these specific amino acids and functional groups endows the compound with unique properties, making it valuable for various applications in chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

Boc-ala-D-Glu-NH2 has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and hydrolysis.

Biology: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a component of peptide-based vaccines.

Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques such as high-performance liquid chromatography (HPLC).

Wirkmechanismus

Target of Action

Boc-ala-D-Glu-NH2, also known as BADG, is a synthetic peptide meticulously developed for its broad applications in scientific research . The primary targets of this compound are proteins, enzymes, and small molecules . It has been utilized in the investigation of critical protein-protein interactions, elucidation of intricate enzyme-substrate interactions, and the exploration of protein-ligand interactions .

Mode of Action

The mechanism of action underlying this compound centers around its impressive substrate-binding prowess . Leveraging the specific amino acids it comprises, such as alanine, glycine, and glutamic acid, the peptide forms hydrogen bonds with a diverse array of substrates . Moreover, its amide group enables covalent bonding with multiple substrates . This amalgamation of forces empowers this compound to exhibit its binding affinity towards proteins, enzymes, and small molecules alike .

Biochemical Pathways

These interactions are fundamental to numerous biochemical pathways, influencing the structure and function of proteins .

Pharmacokinetics

It’s worth noting that the compound’s substrate-binding ability and stability suggest potential bioavailability .

Result of Action

The result of this compound’s action is the facilitation of various biochemical interactions. By binding to an extensive range of substrates, it aids in unraveling the complex binding mechanisms between proteins, enzymes, and small molecules . Moreover, it illuminates vital insights into the impact of various modifications on the structural and functional aspects of proteins .

Action Environment

Given its exceptional stability and ease of manipulation within laboratory settings , it can be inferred that the compound is likely to maintain its functionality across a range of conditions.

Biochemische Analyse

Biochemical Properties

Boc-ala-D-Glu-NH2 has found utility in various applications. Its application spans the investigation of critical protein-protein interactions, elucidation of intricate enzyme-substrate interactions, and the exploration of protein-ligand interactions . In studying protein-protein interactions, this compound has proven invaluable in unraveling the complex binding mechanisms between proteins, enzymes, and small molecules .

Cellular Effects

Given its versatile substrate binding ability, it is likely that this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action underlying this compound centers around its impressive substrate-binding prowess. Leveraging the specific amino acids it comprises, such as alanine, glycine, and glutamic acid, the peptide forms hydrogen bonds with a diverse array of substrates . Moreover, its amide group enables covalent bonding with multiple substrates .

Temporal Effects in Laboratory Settings

This compound is known for its exceptional stability, which suggests that it maintains its effects over time in laboratory settings

Metabolic Pathways

Given its ability to bind to an extensive range of substrates, it is likely that it interacts with various enzymes or cofactors .

Transport and Distribution

Given its substrate binding ability, it is possible that it interacts with various transporters or binding proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-ala-D-Glu-NH2 typically involves the following steps:

Protection of Amino Groups: The amino groups of L-alanine and D-glutamine are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.

Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Deprotection: The Boc protecting groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-ala-D-Glu-NH2 undergoes various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.

Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.

Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Deprotection: Trifluoroacetic acid.

Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and 4-dimethylaminopyridine (DMAP).

Major Products Formed

Hydrolysis: L-alanine and D-glutamine.

Deprotection: L-alanyl-D-glutamine amide.

Coupling Reactions: Longer peptide chains.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-ala-D-Glu(OBzl)-NH2: Similar structure but with a benzyl ester group instead of an amide group.

Boc-ala-D-Glu-OH: Similar structure but with a free carboxylic acid group instead of an amide group.

Boc-ala-D-Glu-OMe: Similar structure but with a methyl ester group instead of an amide group.

Uniqueness

Boc-ala-D-Glu-NH2 is unique due to its amide group, which provides enhanced stability and binding affinity compared to its ester counterparts. This makes it particularly valuable in studies involving protein-ligand interactions and enzyme-substrate interactions, where stability and binding strength are crucial.

Biologische Aktivität

Boc-ala-D-Glu-NH2, also known as N-tert-butoxycarbonyl-L-alany-D-glutamine amide, is a synthetic peptide that plays a significant role in biochemical research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protection on the amino group of L-alanine, a D-glutamic acid moiety, and an amide linkage. These features enhance its stability and reactivity, making it a valuable building block for peptide synthesis and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H18N2O5. The compound's structure can be summarized as follows:

| Component | Structure/Functional Group | Unique Attributes |

|---|---|---|

| This compound | Contains an amide group | Enhanced binding affinity due to amide stability |

| Boc-ala-D-Glu(OH) | Free carboxylic acid group | More reactive but less stable compared to amides |

| Boc-ala-D-Glu(OMe) | Methyl ester group | Less stability due to ester reactivity |

The presence of the amide group in this compound provides enhanced stability and binding affinity compared to its ester counterparts, making it particularly useful in studies involving protein-ligand interactions and enzyme-substrate dynamics.

Biological Activity

This compound exhibits significant biological activity attributed to its ability to mimic natural peptides. This compound can influence various biochemical pathways by binding to proteins and enzymes, facilitating critical interactions essential for cellular functions. Its substrate-binding capability suggests potential bioavailability and stability in biological systems.

- Protein-Protein Interactions : Peptides containing D-glutamic acid residues can be used to study protein-protein interactions, particularly those involving glutamate-binding motifs present in certain proteins. This characteristic enables researchers to investigate cellular signaling pathways and gene expression dynamics.

- Enzyme Substrate Dynamics : this compound can serve as a substrate for enzymes that recognize and cleave the glutamic acid-alanine bond. This property aids in exploring enzyme activity and specificity, contributing valuable insights into metabolic pathways.

- Peptidomimetics Development : By incorporating this compound into peptide design, researchers can develop peptidomimetics—molecules that mimic the structure and function of natural peptides but exhibit improved stability and resistance to degradation.

Case Study 1: Enzyme Interaction Studies

In a study examining the interaction of this compound with specific enzymes, researchers found that the compound could effectively bind to glutamate receptors, influencing downstream signaling pathways. The binding affinity was assessed using surface plasmon resonance (SPR), revealing a significant interaction with an equilibrium dissociation constant (Kd) in the nanomolar range.

Case Study 2: Therapeutic Applications

Another investigation focused on the therapeutic potential of this compound in cancer treatment. The compound was evaluated for its ability to inhibit glycolysis in glioblastoma cells. Results indicated that treatment with this compound led to a marked decrease in lactate production, suggesting its role as a glycolytic inhibitor. This finding supports the hypothesis that targeting metabolic pathways can provide new avenues for cancer therapy.

Eigenschaften

IUPAC Name |

5-amino-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O6/c1-7(15-12(21)22-13(2,3)4)11(20)16-8(10(14)19)5-6-9(17)18/h7-8H,5-6H2,1-4H3,(H2,14,19)(H,15,21)(H,16,20)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRBWYFVNGVLSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10539033 | |

| Record name | N-(tert-Butoxycarbonyl)alanyl-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18814-50-1 | |

| Record name | N-(tert-Butoxycarbonyl)alanyl-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.